N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.
Wirkmechanismus
N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). The AT2R is known to play a role in pain signaling pathways in the nervous system. By blocking the AT2R, this compound is thought to reduce pain signals and provide relief from chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on the AT2R, with little to no effect on other receptors. This selectivity may reduce the potential for side effects associated with non-selective drugs. This compound has also been shown to have a long half-life, which may improve its efficacy as a chronic pain treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide has shown promising results in preclinical studies, making it a promising candidate for further research. However, the complex multi-step synthesis process and the need for specialized equipment may limit its availability for use in laboratory experiments.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide and its potential uses in the treatment of chronic pain. Future studies may focus on optimizing the synthesis process to improve its availability for use in laboratory experiments. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential for use in the treatment of other types of chronic pain.
Synthesemethoden
The synthesis of N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide involves a multi-step process that includes the coupling of 4-(4-methylpyrazol-1-yl)benzoic acid with 4-bromo-2-methylanisole followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting intermediate with ethyl chloroformate to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide has been extensively studied for its potential use in the treatment of chronic pain. Preclinical studies have shown that this compound is effective in reducing pain in animal models of neuropathic pain. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
Eigenschaften
IUPAC Name |
N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-25-18-9-10-19(15(3)11-18)22-20(24)16-5-7-17(8-6-16)23-13-14(2)12-21-23/h5-13H,4H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEDTGFRYDJNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=C(C=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.